molecular formula C10H11N3 B3022506 3-(1-methyl-1H-imidazol-2-yl)aniline CAS No. 245547-16-4

3-(1-methyl-1H-imidazol-2-yl)aniline

Cat. No. B3022506
M. Wt: 173.21 g/mol
InChI Key: FDXRWEXMHPODFN-UHFFFAOYSA-N
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Description

The compound 3-(1-methyl-1H-imidazol-2-yl)aniline is a derivative of aniline, which is a fundamental structure in medicinal chemistry and material science. Aniline derivatives are known for their diverse applications, including their use as intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is also a significant moiety present in many biologically active compounds and industrial catalysts.

Synthesis Analysis

The synthesis of imidazole-aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved through a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene, followed by fluorination, substitution with 4-methyl-1H-imidazole, and reduction, with an overall yield of about 50% . Similarly, other aniline derivatives have been synthesized using different catalysts and conditions, such as the use of 1,3-bis(carboxymethyl)imidazolium chloride as a metal-free catalyst for the synthesis of N-allylanilines through allylic substitution of alcohols with anilines .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be quite flexible, as seen in the crystal structure of a related compound, N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, which exhibits a transoidal conformation around the central aniline ring . This flexibility can be advantageous in accommodating various substituents and forming complexes with metals.

Chemical Reactions Analysis

Aniline derivatives can undergo a variety of chemical reactions. For example, the nitration of aromatic compounds, including aniline derivatives, can be efficiently carried out using ionic liquids such as 3-methyl-1-sulfonic acid imidazolium nitrate, which generates nitrogen dioxide in situ as a radical nitrating agent . Additionally, the synthesis of substituted 2-[(2-imidazolylsulfinyl)methyl]anilines has shown that substitutions on the aniline ring can significantly enhance biological activity, such as H+/K(+)-ATPase inhibitory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1-methyl-1H-imidazol-2-yl)aniline would be influenced by the presence of both the imidazole and aniline moieties. The electron-donating substituents on the aniline ring can enhance enzyme inhibitory activity, as demonstrated by the series of 2-[(2-imidazolylsulfinyl)methyl]anilines . The stability of these compounds in aqueous solutions can vary, and modifications to the aniline nitrogen atom, such as replacing the isobutyl group with an N-(2-methoxyethyl) group, can enhance stability . The robustness of catalysts used in the synthesis of aniline derivatives, such as the recyclable 1,3-bis(carboxymethyl)imidazolium chloride, also reflects the chemical resilience of these compounds .

Safety And Hazards

This compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

3-(1-methylimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXRWEXMHPODFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629754
Record name 3-(1-Methyl-1H-imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-imidazol-2-yl)aniline

CAS RN

245547-16-4
Record name 3-(1-Methyl-1H-imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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